molecular formula C18H20F2N4O3 B2827358 N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251575-96-8

N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Número de catálogo: B2827358
Número CAS: 1251575-96-8
Peso molecular: 378.38
Clave InChI: CNYCZLDVZODHKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrimidinone core substituted at the 2-position with a morpholin-4-yl group and at the 4-position with an ethyl group. The acetamide linker connects this heterocycle to a 2,5-difluorophenyl moiety. The structural combination of fluorinated aromatic rings and morpholine derivatives is common in medicinal chemistry, as these groups enhance solubility, metabolic stability, and target binding affinity.

Propiedades

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c1-2-13-10-17(26)24(18(21-13)23-5-7-27-8-6-23)11-16(25)22-15-9-12(19)3-4-14(15)20/h3-4,9-10H,2,5-8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYCZLDVZODHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring and a morpholine moiety. Its chemical formula is C22H28F2N6O2C_{22}H_{28}F_2N_6O_2 with a molecular weight of approximately 446.49 g/mol. The presence of difluorophenyl and morpholine groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the class of pyrimidine derivatives. For instance, derivatives that incorporate morpholine and fluorinated phenyl groups have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against human cancer cells, suggesting effective antiproliferative properties .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (μM)Cancer Cell Line
Compound A13MCF-7
Compound B15HT-29
N-(2,5-difluorophenyl)-2-[4-ethyl...TBDTBD

Anti-inflammatory Activity

Compounds similar to N-(2,5-difluorophenyl)-2-[4-ethyl... have also been investigated for their anti-inflammatory properties. In particular, derivatives containing morpholine groups have shown promise in inhibiting key inflammatory mediators in vitro. The inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX) was noted, which are crucial in the inflammatory response .

Acetylcholinesterase Inhibition

Another area of interest is the potential use of this compound as an acetylcholinesterase inhibitor. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is vital for treating neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated that certain derivatives effectively inhibited AChE activity, suggesting a possible therapeutic application in cognitive disorders .

The mechanisms underlying the biological activities of N-(2,5-difluorophenyl)-2-[4-ethyl... are likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
  • Receptor Interactions : The morpholine moiety could facilitate interactions with neurotransmitter receptors or other cellular targets.

Case Studies

  • Cytotoxicity Assessment : A study conducted on a series of pyrimidine derivatives showed that those with difluoro substitutions had enhanced cytotoxic effects against breast cancer cell lines compared to their non-fluorinated counterparts .
  • Neuroprotective Effects : Another investigation into related compounds revealed significant neuroprotective effects in animal models, attributed to AChE inhibition and subsequent enhancement of cholinergic signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Morpholine-Containing Pyrimidinone Derivatives

(a) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
  • Structure: Differs in the morpholine substitution (3-position vs. 4-position) and includes an acetyl group at the pyrimidinone 4-position.
  • Synthesis : Yielded 58% via acetylation of a precursor, followed by chromatography and crystallization .
  • Key Data :
    • Molecular Weight : 346.4 g/mol (vs. ~411.4 g/mol for the target compound).
    • NMR : Distinct δ 2.14 ppm (acetyl CH3) and δ 1.21 ppm (isopropyl CH3), absent in the target compound.
  • Significance : Demonstrates the impact of substituents on synthetic accessibility and spectral properties.
(b) N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide ()
  • Structure: Shares the morpholin-4-yl and pyrimidinone core but substitutes the phenyl ring with 3-difluoromethyl-4-fluoro groups.
  • Key Difference : The 2,5-difluorophenyl group in the target compound may confer distinct electronic and steric effects compared to the 3-difluoromethyl-4-fluorophenyl group, influencing receptor interactions.

Fluorophenyl-Morpholine Hybrids in Patents ()

Several patented compounds integrate morpholine and fluorinated aromatic systems but diverge in core structures:

  • Example 1: Name: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Structure: Features a pyrrolo-pyridazine core instead of pyrimidinone and includes trifluoromethyl and cyano groups.
  • Significance : The use of trifluoromethyl groups enhances lipophilicity and bioavailability compared to the target compound’s ethyl substituent .

Non-Pyrimidinone Analogs ()

(a) Goxalapladib ()
  • Structure: Contains a naphthyridine core instead of pyrimidinone, with a 2,3-difluorophenyl-ethyl group and trifluoromethyl biphenyl.
  • Application : Developed for atherosclerosis, highlighting the therapeutic versatility of fluorinated morpholine derivatives.
(b) Peptide-Mimetic Analogs ()
  • Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • Structure : Integrates a tetrahydropyrimidinyl group within a peptide-like scaffold.
  • Significance: Emphasizes the role of pyrimidinone derivatives in complex, multi-target drug designs.

Data Tables

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ethyl and morpholin-4-yl groups may simplify synthesis compared to analogs requiring multi-step functionalization (e.g., trifluoromethylation in ) .
  • Pharmacokinetic Predictions: The 2,5-difluorophenyl group likely improves metabolic stability over non-fluorinated analogs, as seen in related compounds .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.